UK-383367 is a synthetic compound identified as a potent and selective inhibitor of procollagen C-proteinase, also known as bone morphogenetic protein 1. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of conditions associated with fibrosis, such as chronic kidney disease and dermal scarring. The chemical has a molecular weight of 324.38 g/mol and is classified under the category of small molecule inhibitors.
UK-383367 is classified as a nonpeptidic inhibitor, specifically targeting procollagen C-proteinase (IC50 = 44 nM) and bone morphogenetic protein 1 (IC50 = 44 nM) with significant selectivity over other related proteins. Its development was aimed at addressing issues related to excessive collagen deposition and fibrosis in various tissues . The compound is referenced under the CAS number 348622-88-8, which is used for its identification in chemical databases.
The synthesis of UK-383367 involves multi-step organic synthesis techniques. While specific synthetic routes are often proprietary, general methods may include:
The molecular structure of UK-383367 can be represented by its chemical formula, which reflects its composition and arrangement of atoms. The compound's structure features a unique arrangement that facilitates its interaction with procollagen C-proteinase. Specific structural data may include bond angles, lengths, and stereochemistry, although detailed crystallographic data may not be publicly available.
UK-383367 primarily acts through competitive inhibition of procollagen C-proteinase. This inhibition prevents the cleavage of procollagen into collagen, thereby regulating collagen deposition in tissues. The compound's mechanism involves binding to the active site of the enzyme, which can be characterized by kinetic studies that evaluate reaction rates in the presence and absence of the inhibitor.
The mechanism of action for UK-383367 involves:
This mechanism has been studied in various models, demonstrating its efficacy in reducing renal fibrosis and inflammation in chronic kidney disease .
UK-383367 exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's suitability for different experimental conditions.
UK-383367 has several potential applications in scientific research:
UK-383367 emerged from concerted efforts to develop targeted therapies against fibrotic diseases and pathological scarring. Its development was driven by the recognition that excessive extracellular matrix (ECM) deposition underpins numerous disease states, from renal fibrosis to hypertrophic scarring. Central to this process is the enzymatic activity of procollagen C-proteinase, also known as Bone Morphogenetic Protein-1 (BMP-1), which performs the crucial C-terminal cleavage of procollagen precursors to yield mature, fibril-forming collagen molecules [1]. This enzyme additionally activates other pro-enzymes and growth factors within the ECM, including lysyl oxidases (essential for collagen cross-linking) and transforming growth factor-β (TGF-β), a master regulator of fibrogenesis [4] [6]. Consequently, BMP-1 became a compelling therapeutic target for conditions characterized by pathological ECM accumulation.
Table 1: Diseases Associated with BMP-1 Activity and Therapeutic Rationale for UK-383367
Disease Area | BMP-1 Role | Therapeutic Rationale for Inhibition |
---|---|---|
Renal Fibrosis (CKD) | Processes procollagens I/III; Activates TGF-β | Reduces tubulointerstitial fibrosis & inflammation |
Dermal Scarring | Cleaves procollagen to mature collagen in skin | Inhibits excessive collagen deposition post-surgery |
Gastric Cancer | Upregulated; Correlates with poor survival & metastasis | Suppresses cancer cell mobility & invasiveness |
Cardiovascular Disease | Cleaves LDL receptor, reducing cellular cholesterol uptake | Modulates plasma LDL cholesterol levels |
The discovery of UK-383367 stemmed from rational drug design programs focused on developing non-peptidic, orally available inhibitors of BMP-1. Prior research established BMP-1's non-redundant role in collagen maturation, distinct from matrix metalloproteinases (MMPs) that primarily degrade ECM components. Researchers recognized that inhibiting BMP-1 could potentially halt the fundamental step of collagen fibril formation without causing generalized matrix degradation [1] [5]. This specificity offered a significant advantage over broad-spectrum MMP inhibitors, which often caused musculoskeletal side effects in clinical trials [7].
UK-383367 (initially designated compound 7 within the succinyl hydroxamate series) was optimized for potency, selectivity, and dermal penetration, anticipating its application as a topical anti-scarring agent. Key milestones in its development included:
UK-383367 is identified by its chemical structure and systematic nomenclature:
Table 2: UK-383367: Structural Features and Target Selectivity Profile
Property | Detail | Significance |
---|---|---|
Core Structure | Succinyl hydroxamate zinc-binding group (ZBG) linked to 1,2,4-oxadiazole carboxamide | ZBG chelates catalytic Zn²⁺; Oxadiazole contributes stability & selectivity |
Stereochemistry | (R)-configuration at the chiral center | Critical for high affinity binding to BMP-1 active site |
Solubility | Soluble to 100 mM in DMSO; Insoluble in water | Influences formulation for research applications |
Target Potency (IC₅₀) | BMP-1: 44 nM (CHO cell assay) [1] [5] [9] | Demonstrates high potency for primary target |
Selectivity | >10,000 nM for MMP-1, -2, -3, -9, -14 [2] [5] | >200-fold selectivity over key MMPs reduces risk of off-target effects |
Cell-Based Activity (IC₅₀) | ~2100 nM (Reduction in collagen deposition, human fibroblasts) [9] | Reflects functional activity in complex cellular environment |
Structurally, UK-383367 belongs to the succinyl hydroxamate class of synthetic metalloprotease inhibitors. Its design incorporates key pharmacophoric elements essential for potent and selective BMP-1 inhibition:
This specific arrangement confers exceptional selectivity for BMP-1 over a broad panel of MMPs (IC₅₀ values >10,000 nM for MMP-1, -2, -3, -9, -14) [2] [5], distinguishing UK-383367 from earlier, less selective metalloprotease inhibitors. Its physicochemical properties (weakly acidic, lipophilic) contribute to its effectiveness in penetrating biological barriers like human skin in vitro [5] [7], aligning with its initial development goal as a topical anti-fibrotic/anti-scarring agent. The compound's stability allows for in vivo studies, although its pharmacokinetic profile (e.g., moderate oral bioavailability of 13% in dogs, high plasma clearance in rats) highlights its primary utility as a research tool for probing BMP-1 biology rather than a direct clinical candidate [1] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7